molecular formula C17H17N3O5 B2522511 (E)-N-(1-Cyanocyclobutyl)-N-methyl-3-(6-nitro-4H-1,3-benzodioxin-8-yl)prop-2-enamide CAS No. 1445762-38-8

(E)-N-(1-Cyanocyclobutyl)-N-methyl-3-(6-nitro-4H-1,3-benzodioxin-8-yl)prop-2-enamide

Cat. No.: B2522511
CAS No.: 1445762-38-8
M. Wt: 343.339
InChI Key: BTKHKIHEGCQJCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(1-Cyanocyclobutyl)-N-methyl-3-(6-nitro-4H-1,3-benzodioxin-8-yl)prop-2-enamide is a high-purity chemical reagent designed for research and development purposes. This compound is intended for use in laboratory settings only and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human, veterinary, or household use. Researchers are encouraged to consult the specific product documentation and safety data sheets for detailed handling, storage, and application information. The structure of this molecule, which includes a benzodioxin group, a nitro moiety, and a cyanocyclobutyl segment, suggests potential for diverse investigative applications in medicinal chemistry and chemical biology. Please contact us for further technical specifications and availability.

Properties

IUPAC Name

(E)-N-(1-cyanocyclobutyl)-N-methyl-3-(6-nitro-4H-1,3-benzodioxin-8-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-19(17(10-18)5-2-6-17)15(21)4-3-12-7-14(20(22)23)8-13-9-24-11-25-16(12)13/h3-4,7-8H,2,5-6,9,11H2,1H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKHKIHEGCQJCD-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=CC1=CC(=CC2=C1OCOC2)[N+](=O)[O-])C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)/C=C/C1=CC(=CC2=C1OCOC2)[N+](=O)[O-])C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Substructure Analysis

The compound’s 6-nitro-1,3-benzodioxin core is structurally analogous to polychlorinated dibenzo-p-dioxins (PCDDs), which are known for their environmental persistence and toxicity. However, the presence of the cyanocyclobutyl group distinguishes it from traditional dioxin derivatives. Data mining approaches, such as those applied in toxicology studies to identify carcinogenic substructures , highlight the importance of nitro and aromatic ether groups in modulating biological activity. Key comparisons include:

Compound Core Structure Functional Groups Biological Relevance
Target Compound 6-Nitro-1,3-benzodioxin Nitro, cyanocyclobutyl, enamide Unknown (hypothesized kinase inhibition)
Polychlorinated dibenzo-p-dioxins Chlorinated dibenzodioxin Chlorine, aromatic ether Carcinogenicity, endocrine disruption
Zygocaperoside Triterpene saponin Glycoside, hydroxyl Anti-inflammatory

The enamide group in the target compound may enhance binding affinity to protein targets, similar to kinase inhibitors like imatinib. However, the cyanocyclobutyl moiety introduces steric constraints absent in simpler enamide derivatives.

Physicochemical Properties and Lumping Strategies

Compounds with shared substructures often exhibit similar physicochemical behaviors. For instance, the lumping strategy —grouping structurally analogous compounds into surrogate categories—has been applied to simplify reaction networks in atmospheric chemistry models . The target compound’s nitro and benzodioxin groups suggest:

  • High polarity due to the nitro group, impacting solubility.
  • Photostability challenges common to aromatic ethers.
  • Potential for radical-mediated degradation, akin to lumped organic species in environmental models .

Toxicological and Regulatory Considerations

The Toxics Release Inventory (TRI) revisions for manganese, zinc, and lead compounds underscore the importance of accurate environmental reporting for nitro- and cyanide-containing substances. Regulatory scrutiny may focus on:

  • Cyanide release under hydrolytic conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.